molecular formula C23H21NOS B5199925 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline

1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5199925
M. Wt: 359.5 g/mol
InChI Key: JQEJVVVPJGTRHU-UHFFFAOYSA-N
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Description

1-[Phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and is substituted with a phenyl(phenylthio)acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Phenyl(phenylthio)acetyl Group: This step involves the acylation of the tetrahydroquinoline core with phenyl(phenylthio)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism by which 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, through its unique structural features. The phenylthio group may play a role in binding to hydrophobic pockets, while the tetrahydroquinoline core could interact with aromatic residues in the target protein.

Comparison with Similar Compounds

    1-Acetyl-1,2,3,4-tetrahydroquinoline: Lacks the phenylthio group, making it less hydrophobic and potentially altering its biological activity.

    1-[Phenyl(phenylthio)methyl]-1,2,3,4-tetrahydroquinoline: Similar structure but with a different substitution pattern, which may affect its reactivity and interactions with biological targets.

Uniqueness: 1-[Phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the phenylthio and acetyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenyl-2-phenylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NOS/c25-23(24-17-9-13-18-10-7-8-16-21(18)24)22(19-11-3-1-4-12-19)26-20-14-5-2-6-15-20/h1-8,10-12,14-16,22H,9,13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEJVVVPJGTRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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